molecular formula C4H4F6O6S2 B174675 1,2-Bis(trifluoromethylsulfonyloxy)ethane CAS No. 18928-34-2

1,2-Bis(trifluoromethylsulfonyloxy)ethane

Cat. No. B174675
CAS RN: 18928-34-2
M. Wt: 326.2 g/mol
InChI Key: BSGMTLNPHNLSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Bis(trifluoromethylsulfonyloxy)ethane is a chemical compound with the molecular formula C4H4F6O6S2 . It is used in various applications, including pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 1,2-Bis(trifluoromethylsulfonyloxy)ethane is represented by the formula C4H4F6O6S2 . The InChI key for this compound is BSGMTLNPHNLSMS-UHFFFAOYSA-N .

properties

IUPAC Name

2-(trifluoromethylsulfonyloxy)ethyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F6O6S2/c5-3(6,7)17(11,12)15-1-2-16-18(13,14)4(8,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGMTLNPHNLSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(trifluoromethylsulfonyloxy)ethane

Synthesis routes and methods

Procedure details

Preparation and handling of organometallic compounds were carried out in the absence of air and moisture under argon (Schlenk technique or glove box). All solvents required were purged with argon and dried over molecular sieves before use. 1,2-Bistrifluoromethylsulfonyloxyethane was synthesized as described by Lindner, Ekkehard; Au, Guenter von; Eberle, Hans-Juergen; Chem.Ber.; 114; 2; 1981; 810-813. The preparations of 1,3-bistrifluoromethylsulfonyloxypropane and 1,2-bistrifluoromethylsulfonyloxycyclohexane were carried out analogously. The indenes used were prepared as described in WO 9840331.
[Compound]
Name
organometallic
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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1,3-bistrifluoromethylsulfonyloxypropane
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0 (± 1) mol
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reactant
Reaction Step Two
Name
1,2-bistrifluoromethylsulfonyloxycyclohexane
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0 (± 1) mol
Type
reactant
Reaction Step Three

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